

A Comparative Analysis of the Reinforcing Strength of Cocaethylene and Cocaine

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative reinforcing strength of **cocaethylene** and cocaine, supported by experimental data from preclinical studies.

Cocaethylene, a unique, pharmacologically active metabolite, is formed in the liver when cocaine and ethanol are consumed concurrently.[1][2] Understanding its reinforcing properties is crucial for developing effective treatments for cocaine use disorder, particularly in individuals who also consume alcohol.

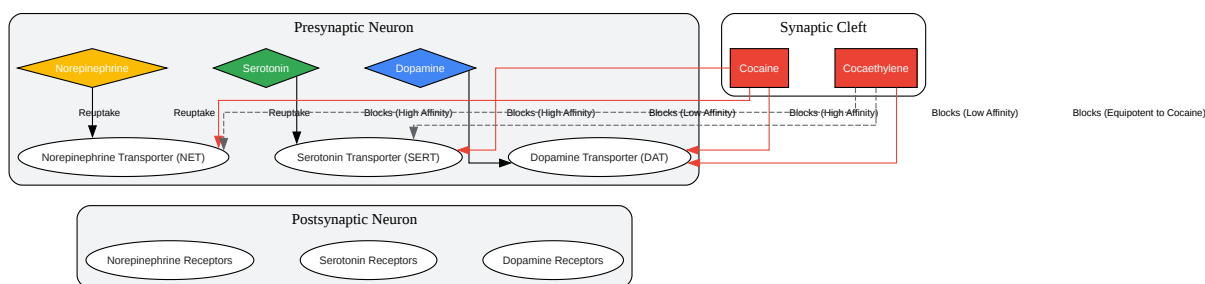
Pharmacological Profile: A Tale of Two Transporters

Both cocaine and its ethyl homolog, **cocaethylene**, exert their primary reinforcing effects by blocking the reuptake of monoamine neurotransmitters in the brain.[3] Their interaction with the dopamine transporter (DAT) is a key mechanism underlying their addictive potential.[1] However, subtle but significant differences in their affinities for various transporters contribute to their distinct pharmacological profiles.

Cocaethylene is equipotent to cocaine in its ability to block the dopamine transporter, which is strongly linked to the rewarding and reinforcing effects of these substances.[1][4] In contrast, **cocaethylene** is significantly less potent than cocaine at inhibiting the serotonin and norepinephrine transporters.[3][5] This increased selectivity for the dopamine system may contribute to a more pronounced euphoric effect.[3] Some studies suggest that by lacking the serotonin-related inhibitory mechanism, **cocaethylene** may be more euphorogenic and rewarding than cocaine.[3]

Signaling Pathway of Cocaine and Cocaethylene

The following diagram illustrates the interaction of cocaine and **cocaethylene** with presynaptic monoamine transporters. Both substances block the reuptake of dopamine, leading to its accumulation in the synaptic cleft and enhanced postsynaptic receptor stimulation. Cocaine also significantly blocks the reuptake of serotonin and norepinephrine, whereas **cocaethylene** has a much lower affinity for these transporters.



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Caption: Monoamine Transporter Interactions of Cocaine and **Cocaethylene**.

Comparative Reinforcing Strength: Preclinical Evidence

Studies utilizing nonhuman primate models of drug self-administration provide direct comparisons of the reinforcing strength of **cocaethylene** and cocaine. Two primary schedules of reinforcement are commonly employed to assess this: the progressive-ratio (PR) schedule and the concurrent-choice schedule.

Progressive-Ratio Schedule of Reinforcement

Under a progressive-ratio schedule, the number of responses required to receive a single injection of the drug progressively increases. The "breakpoint," or the highest number of responses an animal will make to obtain the drug, serves as a measure of the drug's reinforcing strength.

A study in adult male rhesus macaques found no significant difference in the peak breakpoints for cocaine and **cocaethylene**, suggesting they have equal reinforcing strength under this schedule.[\[4\]](#)

Drug	Peak Breakpoint (Mean ± SEM)	ED50 (mg/kg/injection) (Mean ± SEM)
Cocaine	14.78 ± 0.99	0.026 ± 0.013
Cocaethylene	15.22 ± 1.73	0.009 ± 0.004

Data from a study with rhesus macaques under a progressive-ratio schedule.[\[4\]](#)

Concurrent-Choice Schedule of Reinforcement

In a concurrent-choice paradigm, animals can choose between self-administering a drug or receiving an alternative reinforcer, such as food pellets. This model assesses the relative reinforcing efficacy of a drug compared to a non-drug alternative.

In a study involving cynomolgus and rhesus macaques, cocaine and **cocaethylene** were found to be equipotent when subjects had a choice between the drug and banana-flavored food pellets.[\[4\]](#) There were no significant differences in the ED50 values for the percentage of drug choices between the two compounds.[\[4\]](#)

Drug	% Drug Choice ED50 (Mean ± SEM)
Cocaine	0.006 ± 0.0007
Cocaethylene	0.006 ± 0.0002

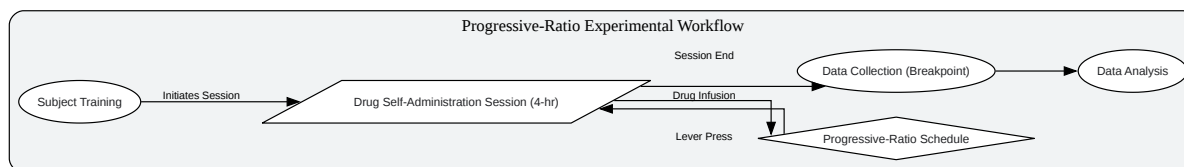
Data from a study with cynomolgus and rhesus macaques under a concurrent drug-food choice schedule.[\[4\]](#)

Experimental Protocols

The following provides a detailed methodology for the key experiments cited in this guide.

Progressive-Ratio Self-Administration Study

- Subjects: Three individually housed adult male rhesus macaques.[\[4\]](#)
- Apparatus: Standard operant conditioning chambers equipped with a response lever and a stimulus light. Intravenous drug delivery was managed by a pump located outside the chamber.
- Procedure:
 - Training: Monkeys were trained to self-administer cocaine under a fixed-ratio schedule.
 - Progressive-Ratio Schedule: The response requirement for each subsequent injection was progressively increased.
 - Dose-Response Determination: Dose-response curves were determined for saline, cocaine (0.001–0.3 mg/kg/injection), and **cocaethylene** (0.0003–0.1 mg/kg/injection).[\[6\]](#)
 - Dependent Variable: The primary measure was the breakpoint, defined as the number of injections received.[\[4\]](#)

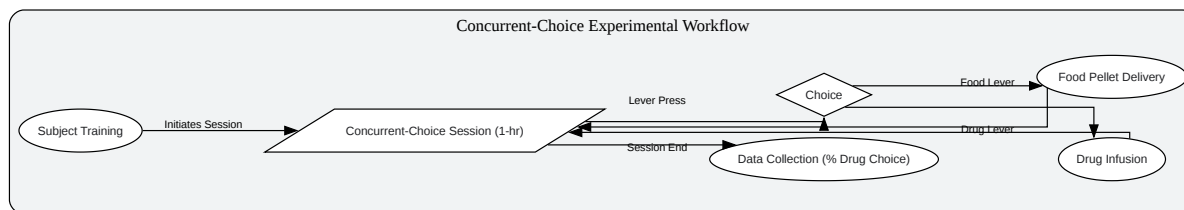


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Caption: Progressive-Ratio Self-Administration Workflow.

Concurrent-Choice Self-Administration Study

- Subjects: Two female cynomolgus macaques and one female rhesus macaque.[4]
- Apparatus: Operant conditioning chambers with two response levers. One lever delivered a drug injection, and the other delivered a 1.0-g banana-flavored food pellet.
- Procedure:
 - Training: Monkeys were trained to respond on both levers for their respective reinforcers.
 - Concurrent Schedule: During daily 1-hour sessions, the monkeys could choose between responding for a drug injection (cocaine or **cocaethylene**) or a food pellet.[4][6]
 - Dose-Response Determination: The potency of each drug to function as a reinforcer was determined across a range of doses.
 - Dependent Variable: The primary measure was the percentage of trials in which the drug was chosen over the food pellet.



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Caption: Concurrent-Choice Self-Administration Workflow.

Conclusion

The available preclinical data from nonhuman primate self-administration studies consistently demonstrate that **cocaethylene** has a reinforcing strength and potency equal to that of cocaine.[4][6] While both compounds are equipotent at the dopamine transporter, **cocaethylene**'s lower affinity for serotonin and norepinephrine transporters distinguishes its pharmacological profile.[3][5] Given that **cocaethylene** has a longer duration of action, it is imperative for the development of treatments for cocaine use disorder to consider the impact of interventions on both cocaine and **cocaethylene**. [4][6] These findings underscore the importance of addressing concurrent alcohol and cocaine use in clinical settings and research.

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